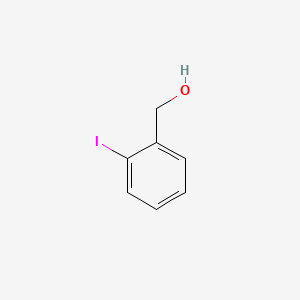

2-Iodobenzyl alcohol

Cat. No. B1584928

Key on ui cas rn:

5159-41-1

M. Wt: 234.03 g/mol

InChI Key: WZCXOBMFBKSSFA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06140100

Procedure details

A 300 mL Parr bomb was charged with 10.0 g of 2-iodobenzyl alcohol (Aldrich), 80 mL of toluene, 30 mL of cyclopentene (Aldrich), 2.60 g of tri-ortho-tolylphosphine (Aldrich), and 6.6 mL of Et3N. The mixture was deoxygenated by bubbling N2 through for 10 min and was then treated with 0.96 g of Pd(OAc)2 (Aldrich). The bomb was flushed with N2, sealed, and heated to 100° C. for 18 h. The vessel was cooled to RT, purged with N2 and opened. The dark red reaction mixture was concentrated in vacuo to give a red-brown syrup. This material was dissolved in 200 mL of CH2Cl2, washed with water (4×100 mL), dried over anhydrous MgSO4, and concentrated in vacuo to afford a brown oil. Analysis by tlc (SiO2, 8:2 hexane:EtOAc) indicated two new major components at Rf =0.45 and 0.50, tri-o-tolyphosphine at Rf =0.90, and 4 minor components at Rf =0.60, 0.70, 0.85 and 0.0. The crude product was purified by flash chromatography (twice) on 200 g of silica gel (9:1 hexane:EtOAc) to afford 6:1 g (82%) of a mixture of the Rf =0.45 and 0.50 materials. This material was determined to be a mixture of double bond isomers by 1H-NMR. The product (6.0g ) was then hydrogenated at 40 psi in 40 mL of MeOH in the presence of 0.60 g of 5% Pt(C) (Aldrich) for 4 h. The catalyst was removed by filteration through celite and the filtrate was concentrated in vacuo to afford 5.47 g (74% from 2-iodobenzyl alcohol) of 2-cyclopentylbenzyl alcohol as a light yellow-brown liquid.

[Compound]

Name

mixture

Quantity

1 g

Type

reactant

Reaction Step Five

[Compound]

Name

product

Quantity

6 g

Type

reactant

Reaction Step Six

[Compound]

Name

Pt(C)

Quantity

0.6 g

Type

reactant

Reaction Step Six

Yield

74%

Identifiers

|

REACTION_CXSMILES

|

I[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=CC=1.C1CCCC=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C(Cl)Cl.CO.CCOC(C)=O.CCCCCC.CCN(CC)CC>[CH:13]1([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH2:4][OH:5])[CH2:14][CH2:15][CH2:10][CH2:16]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=C(CO)C=CC=C1

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCCC1

|

|

Name

|

|

|

Quantity

|

2.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C

|

|

Name

|

|

|

Quantity

|

6.6 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCN(CC)CC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C

|

Step Five

[Compound]

|

Name

|

mixture

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

product

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Pt(C)

|

|

Quantity

|

0.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Seven

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was deoxygenated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by bubbling N2 through for 10 min

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then treated with 0.96 g of Pd(OAc)2 (Aldrich)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bomb was flushed with N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The vessel was cooled to RT

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dark red reaction mixture

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a red-brown syrup

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (4×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a brown oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified by flash chromatography (twice) on 200 g of silica gel (9:1 hexane:EtOAc)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 6

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of double bond isomers by 1H-NMR

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The catalyst was removed by filteration through celite

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCC1)C1=C(CO)C=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.47 g | |

| YIELD: PERCENTYIELD | 74% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |